4-Methylthiazole-5-carboxaldehyde
Overview
Description
4-Methylthiazole-5-carboxaldehyde is a heterocyclic organic compound with the molecular formula C5H5NOS and a molecular weight of 127.16 g/mol . It is characterized by a thiazole ring substituted with a methyl group at the 4-position and an aldehyde group at the 5-position. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylthiazole-5-carboxaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea under mild conditions . This one-pot synthesis is efficient and yields the desired product in good quantities .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of commercially available starting materials and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methylthiazole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are used under appropriate conditions.
Major Products Formed:
Oxidation: 4-Methylthiazole-5-carboxylic acid.
Reduction: 4-Methylthiazole-5-methanol.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Methylthiazole-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of leukemia.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methylthiazole-5-carboxaldehyde involves multiple pathways:
Apoptosis Induction: It induces apoptosis in leukemia cells by disrupting mitochondrial membrane potential and activating caspase-3.
Oxidative Stress: It increases reactive oxygen species levels, leading to oxidative stress and cell death.
Immune Modulation: It modulates the immune response by affecting cytokine levels, such as TNF-α and IL-10.
Comparison with Similar Compounds
4-Methylthiazole-5-carboxaldehyde can be compared with other thiazole derivatives:
Properties
IUPAC Name |
4-methyl-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-4-5(2-7)8-3-6-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVIEMFQPALZOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342386 | |
Record name | 4-Methyl-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82294-70-0 | |
Record name | 4-Methyl-5-thiazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82294-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 4-Methylthiazole-5-carbaldehyde in chemical synthesis?
A1: 4-Methylthiazole-5-carbaldehyde serves as a versatile building block in synthesizing various heterocyclic compounds. Its aldehyde group readily undergoes condensation reactions, making it valuable for creating complex molecules. For instance, it is used in the synthesis of:
- Thiazolidinone derivatives: These compounds are known for their diverse biological activities, including antimicrobial [], anticonvulsant, and anti-inflammatory properties. []
- Imidazole derivatives: The research highlights the use of 4-Methylthiazole-5-carbaldehyde in a one-pot synthesis of novel 5-(1-(substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole derivatives. [] These compounds could hold potential for various applications.
- Fluorescent probes: Researchers have utilized 4-Methylthiazole-5-carbaldehyde to develop a fluorescein-based chemosensor for selectively detecting mercury(II) ions (Hg2+) in water. []
Q2: How is 4-Methylthiazole-5-carbaldehyde typically characterized in the laboratory?
A2: Researchers employ various spectroscopic techniques to confirm the structure and purity of 4-Methylthiazole-5-carbaldehyde:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR and 13C NMR): NMR provides detailed information about the hydrogen and carbon atoms in the molecule, confirming its structure. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as the characteristic peaks for the aldehyde group. [, ]
- Mass Spectrometry (MS): MS determines the molecular weight of the compound, further validating its identity. [, ]
- X-ray crystallography: This technique can be used to determine the three-dimensional structure of the molecule in its solid state. []
Q3: What are the potential advantages of using ultrasound in the synthesis of compounds derived from 4-Methylthiazole-5-carbaldehyde?
A3: One study [] utilized an ultrasound-assisted method for synthesizing imidazole derivatives from 4-Methylthiazole-5-carbaldehyde. Ultrasound can offer several advantages in chemical synthesis, including:
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